2-deoxy-2-fluoro-D-mannopyranose

Description

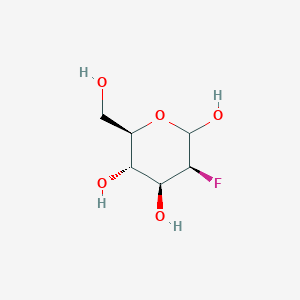

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-CBPJZXOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422516 | |

| Record name | AC1O43QP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31077-88-0 | |

| Record name | AC1O43QP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-2-fluoro-D-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Deoxy-2-fluoro-D-mannopyranose: A Technical Guide for Drug Development Professionals

Foreword

The strategic incorporation of fluorine into carbohydrate scaffolds has emerged as a powerful tool in medicinal chemistry and drug discovery. The resulting fluorinated carbohydrates often exhibit enhanced metabolic stability, modulated bioavailability, and unique protein-binding affinities compared to their natural counterparts. Among these, 2-deoxy-2-fluoro-D-mannopyranose and its derivatives have garnered significant interest, serving as crucial building blocks for antiviral agents, enzyme inhibitors, and imaging probes. This guide provides an in-depth technical overview of the core synthetic strategies for this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative references.

Strategic Considerations in the Fluorination of Mannopyranose Scaffolds

The introduction of a fluorine atom at the C-2 position of a D-mannose ring presents a significant stereochemical challenge. The desired product, this compound, possesses a gluco configuration at C-2, meaning the fluorine atom is in an axial orientation. This necessitates a synthetic approach that can achieve a stereospecific inversion of configuration at this center, typically through a nucleophilic substitution (SN2) reaction.

The choice of starting material, protecting groups, and fluorinating agent are all critical decisions that dictate the success and efficiency of the synthesis. The hydroxyl groups of the carbohydrate must be appropriately protected to ensure regioselective fluorination at the C-2 position. Furthermore, the leaving group at C-2 must be highly reactive to facilitate displacement by the fluoride ion, which is a relatively weak nucleophile.

Key Synthetic Strategies

Two primary strategies have proven effective for the synthesis of this compound:

-

Nucleophilic Fluorination of a D-Glucose Precursor: This is the most common and stereochemically reliable approach. It involves the preparation of a D-glucose derivative with a good leaving group at the C-2 position. The subsequent SN2 reaction with a fluoride source inverts the stereochemistry at C-2, yielding the desired D-manno configuration.

-

Electrophilic Fluorination of a Glycal: This method utilizes a D-glucal as the starting material and an electrophilic fluorine source. While potentially shorter, this route can lead to a mixture of diastereomers, requiring careful control of reaction conditions and purification.

This guide will focus on the more prevalent and stereocontrolled nucleophilic substitution strategy.

The Triflate Inversion Approach: A Reliable Pathway

A robust and widely adopted method involves the use of a trifluoromethanesulfonyl (triflate) group as an excellent leaving group at the C-2 position of a protected D-glucose derivative. The triflate group's high reactivity facilitates nucleophilic attack by fluoride.

The general workflow for this approach can be visualized as follows:

Caption: General workflow for the synthesis of this compound via the triflate inversion method.

Detailed Experimental Protocols

The following protocols are synthesized from established literature and represent a practical approach for laboratory-scale synthesis.

Preparation of the Key Intermediate: Methyl 4,6-O-benzylidene-3-O-acetyl-2-O-trifluoromethanesulfonyl-α-D-glucopyranoside

This protocol details the synthesis of the crucial precursor for the fluorination step, starting from a commercially available D-glucose derivative.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Reaction Setup: Suspend methyl α-D-glucopyranoside in anhydrous acetonitrile. Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

-

Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Quench the reaction by adding triethylamine. Concentrate the mixture under reduced pressure. The crude product can often be recrystallized from ethanol to yield the desired product as a white solid.

Step 2: Selective Acetylation at the C-3 Position

-

Reaction Setup: Dissolve the product from Step 1 in a mixture of anhydrous dichloromethane and pyridine. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add acetic anhydride dropwise to the cooled solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Workup and Purification: Quench the reaction by adding methanol. Concentrate the mixture and purify the residue by column chromatography on silica gel to obtain methyl 4,6-O-benzylidene-3-O-acetyl-α-D-glucopyranoside.

Step 3: Triflation of the C-2 Hydroxyl Group

-

Reaction Setup: Dissolve the acetylated product from Step 2 in anhydrous dichloromethane and pyridine. Cool the solution to -20 °C.

-

Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf2O) dropwise to the cold solution under an inert atmosphere. The reaction is highly exothermic and should be controlled carefully.

-

Reaction Conditions: Stir the reaction at -20 °C for 1-2 hours. Monitor the reaction closely by TLC.

-

Workup and Purification: Quench the reaction with ice-water. Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product is typically purified by flash column chromatography.

Nucleophilic Fluorination and Deprotection

This section details the critical fluorination step and the subsequent removal of protecting groups to yield the final product.

Step 4: Synthesis of Methyl 3-O-acetyl-4,6-O-benzylidene-2-deoxy-2-fluoro-α-D-mannopyranoside

-

Reaction Setup: Dissolve the triflate intermediate from Step 3 in anhydrous acetonitrile. Add a fluoride source, such as tetrabutylammonium fluoride (TBAF).

-

Reaction Conditions: Heat the reaction mixture at reflux (approximately 80-85 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the fluorinated product.

Step 5: Deprotection to Yield this compound

-

Acidic Hydrolysis (Removal of Benzylidene Acetal): Dissolve the fluorinated intermediate in a mixture of acetic acid and water. Heat the solution at 80-90 °C for 1-2 hours to cleave the benzylidene acetal.

-

Basic Hydrolysis (Removal of Acetyl Group): After cooling, neutralize the reaction mixture and then treat with a base, such as sodium methoxide in methanol, to remove the acetyl group.

-

Final Purification: The final product is typically purified by ion-exchange chromatography or recrystallization to yield this compound as a white solid.

Quantitative Data Summary

The following table summarizes typical yields for each step of the synthesis. These values can vary depending on the scale of the reaction and the purity of the reagents.

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Benzylidene Acetal Formation | Methyl α-D-glucopyranoside | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 85-95 |

| 2. Selective Acetylation | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-3-O-acetyl-α-D-glucopyranoside | 80-90 |

| 3. Triflation | Methyl 4,6-O-benzylidene-3-O-acetyl-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-3-O-acetyl-2-O-trifluoromethanesulfonyl-α-D-glucopyranoside | 75-85 |

| 4. Fluorination | Triflate Intermediate | Methyl 3-O-acetyl-4,6-O-benzylidene-2-deoxy-2-fluoro-α-D-mannopyranoside | 60-75 |

| 5. Deprotection | Fluorinated Intermediate | This compound | 70-85 |

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure and stereochemistry of the final product and intermediates. The coupling constants between fluorine and adjacent protons (JH,F) are particularly informative for confirming the stereochemical outcome of the fluorination step.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various biologically active molecules. Its most notable application is in the synthesis of 18F-labeled 2-deoxy-2-fluoro-D-mannose (18F-FDM), a positron emission tomography (PET) tracer for imaging tumors. The synthesis of 18F-FDM follows a similar nucleophilic substitution pathway, using [18F]fluoride.

Caption: Key applications of this compound in drug development and research.

Conclusion

The synthesis of this compound, while challenging, is a well-established process that provides access to a versatile building block for drug discovery. The triflate inversion approach from a D-glucose precursor offers a reliable and stereocontrolled route to this valuable compound. Careful execution of the experimental protocols and rigorous characterization are paramount to ensuring the quality and purity of the final product, which is essential for its subsequent applications in the development of novel therapeutics and diagnostic agents.

2-deoxy-2-fluoro-D-mannopyranose structure and conformation

An In-depth Technical Guide to 2-Deoxy-2-fluoro-D-mannopyranose: Structure, Conformation, and Application

Introduction

This compound (2-FDM) stands as a molecule of significant interest at the intersection of chemistry and biology. As a fluorinated analog of D-mannose, its unique stereoelectronic properties have established it as a powerful tool for researchers, scientists, and drug development professionals.[1][] The strategic replacement of the C-2 hydroxyl group with a fluorine atom imparts distinct chemical and biological characteristics, enabling its use as a metabolic probe, a potential therapeutic agent, and, in its radiolabeled form ([¹⁸F]FDM), a valuable tracer for Positron Emission Tomography (PET).[3][4][5]

This guide provides a comprehensive technical overview of 2-FDM, moving from its fundamental molecular architecture and conformational preferences to the experimental methodologies essential for its synthesis and characterization. We will explore the causality behind its biological activity and its applications in imaging and therapy, offering field-proven insights for the scientific community.

Part 1: The Molecular Architecture of 2-FDM

The identity and function of 2-FDM are fundamentally rooted in its three-dimensional structure. It is a hexopyranose, meaning it possesses a six-membered ring structure analogous to its parent carbohydrate, D-mannose.[6] The defining feature is the substitution at the C-2 position, where a hydroxyl group is replaced by a fluorine atom. This single substitution dramatically alters the molecule's electronic properties without inducing significant steric bulk, a key reason for its utility as a biological mimic.

The manno configuration dictates that the substituent at the C-2 position is axial when the pyranose ring adopts its most stable conformation. Like most monosaccharides in solution, 2-FDM exists as an equilibrium mixture of two anomers, α and β, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C-1).[7]

Figure 1: Chemical structures of the α and β anomers of 2-FDM.

Part 2: Conformational Analysis

While the 2D structure defines connectivity, the 3D conformation governs molecular interactions and biological function. For fluorinated carbohydrates, extensive studies in solution and the solid state have shown that fluorination generally does not cause major distortions of the pyranose ring.[8][9] 2-FDM overwhelmingly adopts the stable ⁴C₁ chair conformation, where C4 is above and C1 is below the plane of the ring.[10]

This conformational preference is a delicate balance of competing steric and stereoelectronic effects:

-

Steric Interactions: In a ⁴C₁ chair, substituents can occupy axial or equatorial positions. To minimize destabilizing 1,3-diaxial interactions, bulky groups prefer the more spacious equatorial orientation.

-

The Anomeric Effect: This stereoelectronic phenomenon describes the tendency for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to favor the axial position, despite steric considerations.[11] This is explained by a stabilizing hyperconjugation interaction between a lone pair on the ring's heteroatom (oxygen) and the antibonding (σ*) orbital of the C1-substituent bond.[11]

-

Fluorine Gauche Effect: The presence of fluorine introduces additional stereoelectronic forces. A stabilizing gauche effect, arising from σC–H/σ*C–F hyperconjugation, influences the conformation.[8] This effect, related to the anomeric effect, plays a role in stabilizing specific rotamers and contributes to the overall conformational rigidity.

Solid-state X-ray crystallography and solution-phase NMR spectroscopy are the definitive techniques for conformational analysis.[10][12] X-ray studies of a related derivative, 2-fluoro-2-deoxy β-D-mannopyranosyl fluoride, confirmed an essentially undistorted ⁴C₁ chair conformation.[10]

Figure 2: ⁴C₁ chair conformation of β-2-FDM showing key axial and equatorial substituents.

Part 3: Synthesis and Characterization

The practical use of 2-FDM in research and clinical settings relies on robust and reliable methods for its synthesis and characterization.

Synthetic Strategies

Synthesizing 2-FDM, particularly with the ¹⁸F isotope for PET, is a challenging yet well-established process. The short half-life of ¹⁸F (approx. 110 minutes) necessitates rapid and efficient chemical reactions. A common and effective strategy involves a nucleophilic substitution (Sₙ2) reaction.[3] This approach provides excellent stereochemical control, ensuring the fluorine atom is introduced with the correct axial orientation.

The process typically starts with a protected glucose derivative, which has an equatorial hydroxyl group at C-2. This hydroxyl is converted into a good leaving group, such as a trifluoromethanesulfonyl (triflate) group. The subsequent introduction of fluoride ion proceeds via an Sₙ2 reaction, which inverts the stereochemistry at C-2, yielding the desired manno configuration.[3][13]

Figure 3: General workflow for the synthesis of [¹⁸F]FDM via nucleophilic substitution.

Experimental Protocol: Radiosynthesis of [¹⁸F]FDM

This protocol is a representative example based on established literature methods for producing [¹⁸F]FDM for preclinical or clinical use.[3]

Objective: To synthesize 2-deoxy-2-[¹⁸F]fluoro-D-mannose from a triflated precursor.

Materials:

-

Precursor: e.g., 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranose

-

[¹⁸F]Fluoride (produced via cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Sterile water for injection

-

Sep-Pak cartridges (e.g., Alumina N, C18)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)

Methodology:

-

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron target is passed through an anion exchange column to trap the [¹⁸F]F⁻.

-

Elution and Drying: The trapped [¹⁸F]F⁻ is eluted into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in aqueous acetonitrile. The solvent is then removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C) to form the reactive, "naked" fluoride complex.

-

Radiofluorination: The dried precursor, dissolved in anhydrous acetonitrile, is added to the reaction vessel containing the dried [¹⁸F]F⁻-K₂₂₂ complex. The mixture is heated (e.g., 85-95 °C) for a specific duration (e.g., 5-15 minutes) to facilitate the Sₙ2 reaction.

-

Deprotection: After cooling, the acetyl protecting groups are removed by acid hydrolysis. A solution of HCl is added, and the mixture is heated (e.g., 120-130 °C) for 5-10 minutes.

-

Neutralization & Preliminary Purification: The reaction mixture is cooled and neutralized with NaOH. It is then passed through a series of Sep-Pak cartridges (e.g., Alumina N followed by C18) to remove unreacted fluoride and other impurities.

-

HPLC Purification: The crude product is injected onto a semi-preparative HPLC system to isolate the [¹⁸F]FDM from byproducts and the precursor. The fraction corresponding to [¹⁸F]FDM is collected.

-

Formulation: The collected HPLC fraction is diluted with sterile water and passed through a sterile filter into a sterile product vial, rendering it suitable for injection.

-

Quality Control: Aliquots are taken for quality control tests, including radiochemical purity (by radio-TLC or HPLC), pH, sterility, and endotoxin levels.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in solution. ¹H NMR provides information on proton environments and coupling constants (J-values) that help define the relative orientation of substituents. ¹⁹F NMR is also critical, providing a direct signal for the fluorine atom and allowing for the measurement of J-couplings between fluorine and nearby protons (JHF), which are highly sensitive to dihedral angles and thus conformation.[12][14][15]

-

Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the elemental composition of the synthesized molecule.[3]

-

X-ray Crystallography: Offers an unambiguous determination of the molecular structure and conformation in the solid state, providing precise bond lengths, bond angles, and torsional angles that validate the ⁴C₁ chair conformation.[10]

Part 4: Biological Significance and Applications

The structural similarity of 2-FDM to D-glucose and D-mannose allows it to enter and interact with cellular metabolic pathways, but the C-2 fluorine atom prevents it from being fully processed.[16][17]

Mechanism of Action: A Glycolytic Inhibitor

Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), to support their rapid proliferation.[5] This metabolic feature makes glycolysis an attractive target for cancer therapy. 2-FDM exploits this dependency.

-

Cellular Uptake: 2-FDM is recognized and transported into cells by glucose transporters (GLUTs), the same channels used by glucose.[3][18]

-

Phosphorylation: Once inside the cell, it is a substrate for the enzyme hexokinase (HK), which phosphorylates it at the C-6 position to produce 2-deoxy-2-fluoro-D-mannose-6-phosphate (2-FDM-6-P).[3][19]

-

Metabolic Trapping: The presence of fluorine at C-2 prevents the next enzyme in the glycolytic pathway, phosphomannose isomerase (or phosphoglucose isomerase), from converting 2-FDM-6-P into fructose-6-phosphate. This leads to the intracellular accumulation of 2-FDM-6-P, which inhibits hexokinase and effectively halts the glycolytic flux.[4][20]

This metabolic trapping is the fundamental principle behind both its therapeutic potential and its use in PET imaging. In therapeutic contexts, the shutdown of glycolysis can lead to energy depletion and induce cell death, particularly in highly glycolytic tumor cells like gliomas.[4] Studies have shown that 2-FDM can induce a form of programmed cell death known as autophagy (Type II cell death).[4]

Figure 4: Mechanism of 2-FDM as a glycolysis inhibitor via metabolic trapping.

Application in Positron Emission Tomography (PET)

When labeled with ¹⁸F, 2-FDM becomes a powerful diagnostic imaging agent.[21] PET scanners detect the gamma rays produced by the annihilation of positrons emitted by ¹⁸F, allowing for the three-dimensional mapping of the tracer's distribution in the body.[22] Because [¹⁸F]FDM accumulates in cells with high metabolic activity, it can be used to visualize and quantify metabolic processes.

Its application is most prominent in oncology, where it serves a similar role to the widely used [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose).[5][19] However, [¹⁸F]FDM exhibits a different biodistribution profile that can be advantageous. Notably, it shows significantly lower uptake in the normal brain compared to [¹⁸F]FDG, which could improve the detection of brain tumors by providing a better tumor-to-background signal ratio.[3][19] It also demonstrates faster clearance from the blood.[19]

| Tissue | Relative Uptake of ¹⁸F-FDM[19] | Relative Uptake of ¹⁸F-FDG[19] | Significance |

| Tumor | High | High | Both tracers effectively accumulate in tumors. |

| Brain | Moderate | Very High | Lower brain uptake of FDM offers a potential advantage for brain tumor imaging. |

| Blood | Low (fast clearance) | Low (slower clearance) | Faster FDM clearance can lead to improved image contrast sooner after injection. |

| Heart | Moderate | High | Both show myocardial uptake. |

| Muscle | Low | Low | Low background in muscle tissue is favorable for imaging. |

| Table 1: Comparative biodistribution of [¹⁸F]FDM and [¹⁸F]FDG in preclinical models. |

Conclusion and Future Perspectives

This compound is more than just a modified sugar; it is a meticulously designed molecular probe. Its structure is intrinsically linked to its ⁴C₁ chair conformation, a result of a complex interplay of steric and stereoelectronic effects. This defined shape allows it to be mistaken for glucose/mannose by cellular machinery, while its fluorine substituent acts as a metabolic dead-end, enabling its function as a potent inhibitor of glycolysis.

The methodologies for its synthesis, particularly radiosynthesis, are optimized for speed and efficiency, making [¹⁸F]FDM a viable PET tracer. Its unique biological profile, especially its reduced accumulation in the brain relative to [¹⁸F]FDG, highlights its potential to address specific clinical challenges in neuro-oncology.

Looking forward, research continues to explore the therapeutic window of 2-FDM as a standalone or adjuvant cancer therapy. Further investigation into its effects on other metabolic pathways, such as glycosylation, may reveal new mechanisms of action and therapeutic opportunities. For the drug development professional and research scientist, 2-FDM remains a cornerstone molecule for interrogating and manipulating cellular metabolism, with a promising future in both diagnostic and therapeutic applications.

References

- 1. This compound - CD BioGlyco [bioglyco.com]

- 3. In Vitro and In Vivo Characterization of 2-Deoxy-2-18F-Fluoro-d-Mannose as a Tumor-Imaging Agent for PET | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H11FO5 | CID 6323395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-deoxy-2-fluoro-alpha-D-mannose | C6H11FO5 | CID 2758978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]

- 20. mdpi.com [mdpi.com]

- 21. openmedscience.com [openmedscience.com]

- 22. 18F-FDG PET/CT Imaging In Oncology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Synthesis, and Applications of 2-Deoxy-2-fluoro-D-mannopyranose

This guide provides an in-depth exploration of 2-deoxy-2-fluoro-D-mannopyranose (2-FDM), a fluorinated carbohydrate of significant interest in modern medicinal chemistry and molecular imaging. We will traverse its historical discovery, the evolution of its chemical synthesis from a mere byproduct to a targeted molecule, and its contemporary applications that leverage its unique biochemical properties.

Part 1: Historical Context and the Dawn of Fluorinated Sugars

The deliberate incorporation of fluorine into carbohydrates marked a pivotal moment in glycobiology and medicinal chemistry. The scientific rationale was compelling: replacing a hydroxyl (-OH) group with a fluorine (-F) atom introduces minimal steric perturbation, as fluorine is a close isostere of hydroxyl. However, this substitution dramatically alters the electronic properties of the sugar. Fluorine's high electronegativity modifies the acidity of neighboring protons, impacts hydrogen bonding capabilities, and, most critically, blocks metabolic pathways that require the hydroxyl group for enzymatic reactions, such as phosphorylation or glycosidic bond formation. This turns the fluorinated sugar into a stable metabolic probe or a potential enzyme inhibitor.

It was within this exciting context that the story of 2-FDM's more famous stereoisomer, 2-deoxy-2-fluoro-D-glucose (FDG), began. The initial drive to synthesize FDG was to create a glucose analog that could trace glucose uptake but would be metabolically trapped within cells after phosphorylation, a property that would later prove revolutionary for medical imaging. The history of 2-FDM is intrinsically linked to these early efforts, emerging first not as a target, but as an inevitable consequence of the chosen chemical reactions.

Part 2: Discovery via Electrophilic Fluorination

The first synthesis of the radiolabeled variant, 2-deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM), is credited to the seminal 1978 work of Tatsuo Ido, Alfred P. Wolf, and their colleagues at Brookhaven National Laboratory. Their primary goal was the synthesis of [¹⁸F]FDG for positron emission tomography (PET). The chosen method was the electrophilic fluorination of a glycal—an unsaturated sugar derivative.

Experimental Causality: The use of 3,4,6-tri-O-acetyl-D-glucal was a strategic choice. The double bond between C-1 and C-2 provided a reactive site for the addition of fluorine. Electrophilic fluorinating agents, such as molecular fluorine (F₂) or acetyl hypofluorite (CH₃COOF), attack this electron-rich double bond. However, this addition reaction is not stereospecific. The fluorine can add to the C-2 position from either face of the pyranose ring, leading to the formation of two C-2 epimers: the desired glucose analog and the mannose analog.

This reaction pathway thus represents the "discovery" of [¹⁸F]FDM as a co-product of the first practical [¹⁸F]FDG syntheses.

2-Deoxy-2-fluoro-D-mannopyranose: A Technical Guide to its Mechanism of Action in the Inhibition of N-Linked Glycosylation and Induction of Cellular Stress

Introduction

Overview of 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM)

This compound (2-FDM) is a synthetic monosaccharide analog of D-mannose where the hydroxyl group at the C-2 position is replaced by a fluorine atom. This structural modification confers unique biochemical properties, positioning 2-FDM as a valuable tool for studying carbohydrate metabolism and as a potential therapeutic agent.[1] Its structural similarity to mannose allows it to enter and be processed by cellular metabolic pathways, but the fluorine substitution can lead to the inhibition of key enzymatic steps.

Significance in Glycobiology and Drug Development

The study of glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is crucial for understanding a vast array of biological processes, including protein folding, cell signaling, and immune responses. N-linked glycosylation, in particular, is a fundamental post-translational modification that ensures the proper function of many secreted and membrane-bound proteins. Dysregulation of glycosylation is implicated in numerous diseases, including cancer and viral infections. Molecules like 2-FDM that can modulate glycosylation pathways are therefore of significant interest to researchers and drug developers.[1] By interfering with the synthesis of glycan precursors, 2-FDM provides a means to investigate the consequences of aberrant glycosylation and to explore novel therapeutic strategies.

Molecular Mechanism of Action

The mechanism of action of 2-FDM is a multi-step process that begins with its transport into the cell and culminates in the disruption of N-linked glycosylation and the induction of a cellular stress response.

Cellular Uptake and Metabolic Activation of 2-FDM

2.1.1 Transport into the Cell

As a mannose analog, 2-FDM is transported into the cell via glucose transporters (GLUTs) and potentially other hexose transporters. Once inside the cell, it enters the mannose metabolic pathway.

2.1.2 Conversion to GDP-2-deoxy-2-fluoro-D-mannose

Following uptake, 2-FDM is phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-mannose-6-phosphate. This is then isomerized to 2-deoxy-2-fluoro-D-mannose-1-phosphate. Subsequently, the enzyme GDP-mannose pyrophosphorylase catalyzes the reaction of 2-deoxy-2-fluoro-D-mannose-1-phosphate with GTP to form GDP-2-deoxy-2-fluoro-D-mannose (GDP-2-FDM). This activated sugar nucleotide is the key metabolite responsible for the inhibitory effects of 2-FDM.

Disruption of N-Linked Glycosylation

The primary mechanism of action of 2-FDM is the disruption of the synthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation.

2.2.1 The Role of Dolichol-Phosphate Mannose (DPM) Synthase

Dolichol-phosphate mannose (DPM) synthase is a key enzyme in the N-linked glycosylation pathway.[2][3] It catalyzes the transfer of mannose from GDP-mannose to dolichol phosphate, forming dolichol-phosphate-mannose (DPM). DPM serves as the mannosyl donor for the elongation of the lipid-linked oligosaccharide (LLO) precursor on the cytoplasmic face of the endoplasmic reticulum (ER). In mammals, DPM synthase is a heterotrimeric complex composed of DPM1 (the catalytic subunit), DPM2, and DPM3.[4][5]

2.2.2 Proposed Inhibition of DPM Synthase by GDP-2-FDM

It is proposed that GDP-2-FDM, due to its structural similarity to the natural substrate GDP-mannose, acts as a competitive inhibitor of DPM synthase. By binding to the active site of the DPM1 subunit, GDP-2-FDM would block the transfer of mannose to dolichol phosphate, thereby depleting the pool of DPM.

2.2.3 Consequence: Truncated Glycan Precursors

The depletion of DPM stalls the elongation of the LLO precursor. This results in the accumulation of truncated LLOs, which are inefficiently transferred to nascent polypeptide chains by the oligosaccharyltransferase (OST) complex. The consequence is the production of glycoproteins with incomplete or absent N-glycans.

Induction of the Unfolded Protein Response (UPR)

The accumulation of improperly glycosylated proteins in the ER leads to protein misfolding and aggregation, a condition known as ER stress. This, in turn, activates a complex signaling network called the Unfolded Protein Response (UPR).[6][7]

2.3.1 ER Stress as a Consequence of Impaired Glycosylation

N-linked glycans play a critical role in the proper folding and quality control of glycoproteins in the ER. The absence or alteration of these glycans due to 2-FDM treatment leads to an accumulation of unfolded or misfolded proteins, which triggers the UPR.

2.3.2 Activation of UPR Signaling Pathways (PERK, IRE1, ATF6)

The UPR is mediated by three main ER-resident transmembrane sensors: PERK, IRE1, and ATF6.[1][8] Upon ER stress, these sensors are activated and initiate downstream signaling cascades aimed at restoring ER homeostasis. This includes the upregulation of ER chaperones like GRP78 (also known as BiP) and pro-apoptotic factors like CHOP if the stress is prolonged or severe.[9][10][11]

Experimental Protocols for Studying the Effects of 2-FDM

Protocol 1: In Vitro Dolichol-Phosphate Mannose (DPM) Synthase Activity Assay

Principle: This assay measures the activity of DPM synthase by quantifying the incorporation of radiolabeled mannose from GDP-[¹⁴C]mannose into dolichol phosphate.[8]

Materials:

-

HEPES buffer (50 mM, pH 7.4)

-

MgCl₂ (10 mM)

-

Dithiothreitol (DTT) (2 mM)

-

Dolichol phosphate

-

GDP-[¹⁴C]mannose

-

Triton X-100 (0.1%)

-

Microsomal preparations or purified DPM synthase

-

Chloroform/Methanol (2:1, v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, dolichol phosphate, and Triton X-100.

-

Add the microsomal preparation or purified enzyme to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of GDP-2-FDM for 10 minutes at 37°C.

-

Initiate the reaction by adding GDP-[¹⁴C]mannose.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding chloroform/methanol (2:1).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipid-linked sugars.

-

Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove unincorporated GDP-[¹⁴C]mannose.

-

Evaporate the organic solvent and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

Protocol 2: Analysis of N-Linked Glycosylation Profile by Mass Spectrometry

Principle: This protocol allows for the qualitative and quantitative analysis of N-glycans released from glycoproteins to assess the impact of 2-FDM treatment.[2][4]

Materials:

-

Cell culture medium and reagents

-

2-FDM

-

Lysis buffer

-

PNGase F

-

2-Aminobenzamide (2-AB) labeling kit

-

HILIC-UPLC system

-

Fluorescence detector

-

Mass spectrometer (e.g., Q-TOF)

Procedure:

-

Culture cells in the presence or absence of varying concentrations of 2-FDM for a desired time.

-

Harvest cells and extract total protein.

-

Denature the proteins and release the N-glycans by incubating with PNGase F.

-

Label the released glycans with a fluorescent tag, such as 2-AB.

-

Purify the labeled glycans.

-

Analyze the glycan profile using HILIC-UPLC with fluorescence detection.

-

Identify and quantify the individual glycan structures by coupling the UPLC system to a mass spectrometer.

Protocol 3: Assessment of Unfolded Protein Response (UPR) Activation by Western Blot

Principle: This method detects the upregulation of key UPR marker proteins in response to ER stress induced by 2-FDM.

Materials:

-

Cell culture medium and reagents

-

2-FDM

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against UPR markers (e.g., GRP78/BiP, CHOP, p-PERK, p-eIF2α, IRE1α, XBP1s) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with 2-FDM for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Data Summary and Interpretation

Table 1: Key UPR Markers and their Functions

| Marker | Function | Expected Change with 2-FDM |

| GRP78 (BiP) | ER chaperone, central regulator of UPR | Increased expression |

| p-PERK | Phosphorylated (active) form of PERK | Increased phosphorylation |

| p-eIF2α | Phosphorylated (inactive) form of eIF2α | Increased phosphorylation |

| ATF4 | Transcription factor induced by p-eIF2α | Increased expression |

| CHOP | Pro-apoptotic transcription factor | Increased expression |

| IRE1α | ER stress sensor with kinase and RNase activity | Increased phosphorylation/activation |

| XBP1s | Spliced (active) form of XBP1 transcription factor | Increased expression |

| ATF6 (cleaved) | Active form of ATF6 transcription factor | Increased cleavage |

Table 2: Comparison of Glycosylation Inhibitors

| Inhibitor | Target | Mechanism |

| 2-Deoxy-2-fluoro-D-mannose (2-FDM) | Proposed: Dolichol-Phosphate Mannose Synthase | Competitive inhibition of mannose incorporation into LLO |

| 2-Deoxy-D-glucose (2-DG) | Glycolysis and N-linked glycosylation | Multiple, including inhibition of phosphoglucose isomerase and mannose metabolism |

| Tunicamycin | Dolichol phosphate N-acetylglucosaminephosphotransferase (DPAGT1) | Blocks the first step of LLO synthesis |

| Castanospermine | α-glucosidase I and II | Inhibits trimming of glucose residues from the N-glycan precursor |

| Swainsonine | α-mannosidase II | Inhibits the processing of high-mannose to complex N-glycans |

Conclusion and Future Directions

This compound is a potent modulator of N-linked glycosylation. Its mechanism of action is predicated on its metabolic conversion to GDP-2-deoxy-2-fluoro-D-mannose, which is hypothesized to act as a competitive inhibitor of dolichol-phosphate mannose synthase. This leads to the synthesis of truncated lipid-linked oligosaccharide precursors, resulting in hypoglycosylation of proteins and the induction of the Unfolded Protein Response.

Future research should focus on providing direct evidence for the inhibition of DPM synthase by GDP-2-FDM and determining the kinetic parameters of this inhibition. Furthermore, a comprehensive analysis of the downstream effects of 2-FDM on specific glycoproteins and cellular signaling pathways will be crucial for its development as a therapeutic agent for diseases associated with aberrant glycosylation.

References

- 1. Cell-free enzymatic synthesis of GDP-l-fucose from mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dolichol-phosphate mannose synthase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human dolichol-phosphate-mannose synthase consists of three subunits, DPM1, DPM2 and DPM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dbCAN-seq: a database of CAZyme sequence and annotation [bcb.unl.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reactome | dolichyl phosphate + GDP-alpha-D-mannose -> dolichyl phosphate D-mannose [reactome.org]

- 9. researchgate.net [researchgate.net]

- 10. Dolichol-phosphate mannose synthase: structure, function and regulation. | Semantic Scholar [semanticscholar.org]

- 11. Characterization of the reaction of GDP-mannose with dolichol phosphate in liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of 2-deoxy-2-fluoro-D-mannopyranose (2-FDM)

Introduction

2-deoxy-2-fluoro-D-mannopyranose (2-FDM), a mannose analog where the hydroxyl group at the C-2 position is replaced by a fluorine atom, has emerged as a significant molecular probe in biomedical research. Its structural similarity to both mannose and glucose allows it to enter cellular metabolic pathways, providing a unique tool to investigate carbohydrate metabolism. The introduction of the fluorine-18 isotope ([¹⁸F]) has further propelled its use as a positron emission tomography (PET) tracer for in vivo imaging of various physiological and pathological processes, including oncology and neurobiology. This guide provides a comprehensive technical overview of the cellular uptake and metabolic fate of 2-FDM, intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of its transport across the cell membrane, its subsequent enzymatic transformations, and the methodologies employed to study these processes, offering field-proven insights into experimental design and data interpretation.

I. Cellular Uptake of this compound

The entry of 2-FDM into the cell is the initial and rate-limiting step for its subsequent metabolism. This process is primarily mediated by facilitated diffusion through protein channels embedded in the cell membrane.

The Role of Glucose Transporters (GLUTs)

The predominant mechanism for 2-FDM cellular uptake is through the family of facilitative glucose transporters (GLUTs).[1] These transporters are responsible for the uptake of glucose and other structurally similar hexoses. The expression levels of different GLUT isoforms (e.g., GLUT1, GLUT3) can vary significantly between cell types and are often upregulated in cancer cells to meet their high energy demands. This differential expression is a key factor in the utility of fluorinated sugar analogs as imaging agents for tumor detection.[1]

The uptake of 2-FDM via GLUTs is a competitive process. The presence of other hexoses, particularly D-glucose, can inhibit the transport of 2-FDM into the cell.[1] This competition forms the basis for in vitro assays to confirm GLUT-mediated uptake, where the addition of excess unlabeled glucose will lead to a dose-dependent decrease in the uptake of radiolabeled 2-FDM.

The Potential Contribution of Mannose-Specific Transporters

While GLUTs are the primary route of entry, the existence of specific mannose transporters that are insensitive to glucose has been a subject of investigation.[2][3] Some studies have suggested the presence of high-affinity mannose transporters in certain cell lines.[2] However, other research indicates that in many human cell types, mannose transport is predominantly mediated by GLUTs and is competitively inhibited by glucose.[3] The relative contribution of mannose-specific transporters to 2-FDM uptake likely varies depending on the cell type and its specific transporter expression profile. For researchers investigating 2-FDM in novel cell systems, it is crucial to experimentally determine the transport mechanisms involved.

Experimental Workflow: Cellular Uptake Assay

Caption: Workflow for a radiolabeled 2-FDM cellular uptake assay.

II. Intracellular Metabolism of this compound

Once inside the cell, 2-FDM is a substrate for key enzymes in the hexose metabolic pathway. Its metabolic fate is a critical determinant of its cellular retention and, consequently, its utility as an imaging probe.

Phosphorylation by Hexokinase

The first committed step in the intracellular metabolism of 2-FDM is its phosphorylation by hexokinase (HK) to form 2-deoxy-2-fluoro-D-mannose-6-phosphate (2-FDM-6-P).[1] Hexokinase is a family of enzymes (HKI-IV) that catalyze the phosphorylation of hexoses. Similar to glucose and mannose, 2-FDM is a substrate for this enzyme. The phosphorylation of 2-FDM traps it within the cell, as the negatively charged phosphate group prevents it from being transported back across the cell membrane. This metabolic trapping is the fundamental principle behind the use of [¹⁸F]2-FDM in PET imaging.[1]

The kinetic parameters of hexokinase for 2-FDM are crucial for understanding its metabolic flux. While specific Km and Vmax values can vary depending on the hexokinase isoform and experimental conditions, studies have shown that 2-FDM is a good substrate for hexokinase.[1] However, the affinity and phosphorylation rate can differ from that of glucose and its analog 2-deoxy-2-fluoro-D-glucose (FDG).[4]

Downstream Metabolic Pathways

The fate of 2-FDM-6-P is more complex than that of its glucose counterpart, FDG-6-phosphate. While FDG-6-phosphate is largely considered a metabolic dead-end product, 2-FDM-6-P can be further metabolized.

2-FDM-6-P can be a substrate for mannose-6-phosphate isomerase (MPI), which catalyzes the reversible conversion of mannose-6-phosphate to fructose-6-phosphate (F6P).[5] This isomerization would allow the fluorinated carbon skeleton of 2-FDM to enter the glycolytic pathway. However, the efficiency of this conversion and the subsequent metabolism of the resulting fluorinated fructose-6-phosphate analog are not fully characterized. Inhibition of downstream glycolytic enzymes by the fluorinated intermediate is a possibility that could lead to cellular toxicity.

A significant downstream metabolic route for 2-FDM is its incorporation into glycoproteins. This pathway involves the conversion of 2-FDM-6-P to 2-deoxy-2-fluoro-D-mannose-1-phosphate (2-FDM-1-P) by phosphomannomutase (PMM).[6] Subsequently, 2-FDM-1-P can be converted to GDP-2-deoxy-2-fluoro-D-mannose (GDP-2-FDM).[7][8] This activated sugar donor can then be utilized by mannosyltransferases to incorporate the 2-FDM moiety into growing glycan chains on proteins. This incorporation into macromolecules provides another mechanism for the long-term retention of 2-FDM within the cell.

Metabolic Pathway of 2-FDM

Caption: Intracellular metabolic pathways of this compound.

III. Comparative Analysis: 2-FDM vs. 2-FDG

The comparison between 2-FDM and the widely used PET tracer 2-deoxy-2-fluoro-D-glucose (FDG) is of significant interest to researchers. While both are transported by GLUTs and phosphorylated by hexokinase, their subsequent metabolic fates and cellular retention can differ, leading to distinct imaging characteristics.

| Feature | This compound (2-FDM) | 2-deoxy-2-fluoro-D-glucose (FDG) |

| Primary Transporter | Glucose Transporters (GLUTs) | Glucose Transporters (GLUTs) |

| Phosphorylation | Hexokinase | Hexokinase |

| Primary Metabolite | 2-FDM-6-phosphate | FDG-6-phosphate |

| Further Metabolism | Can be isomerized to a fructose-6-P analog and incorporated into glycoproteins. | Largely considered a metabolic dead-end. |

| Cellular Retention | High, due to phosphorylation and potential macromolecular incorporation. | High, due to phosphorylation. |

| Imaging Applications | Tumor imaging, inflammation imaging, potential for studying glycosylation. | Gold standard for tumor imaging and assessing metabolic activity. |

IV. Experimental Protocols

The following protocols provide a starting point for researchers investigating the cellular uptake and metabolism of 2-FDM. Optimization for specific cell lines and experimental conditions is recommended.

Protocol for [¹⁸F]2-FDM Cellular Uptake Assay

This protocol is designed to quantify the uptake of radiolabeled 2-FDM in cultured cells.

Materials:

-

Cultured cells of interest

-

Multi-well cell culture plates (e.g., 24-well)

-

Complete cell culture medium

-

Glucose-free Krebs-Ringer bicarbonate buffer (or similar)

-

[¹⁸F]2-FDM

-

Unlabeled D-glucose (for competition assay)

-

Ice-cold phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Gamma counter

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed glucose-free buffer.

-

Pre-incubation: Add 500 µL of glucose-free buffer to each well. For competition experiments, add unlabeled D-glucose to the desired final concentration (e.g., 50 mM) to a subset of wells. Incubate for 15 minutes at 37°C.

-

Uptake Initiation: Add a known amount of [¹⁸F]2-FDM (e.g., 1 µCi/mL) to each well and gently swirl the plate to mix.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). Time-course experiments can be performed to determine the optimal incubation time.

-

Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold PBS.

-

Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

Normalization: Determine the protein concentration of a parallel set of wells using a protein assay kit. Express the uptake as counts per minute (CPM) per microgram of protein.

Protocol for HPLC-MS/MS Analysis of 2-FDM and its Metabolites

This protocol provides a framework for the separation and identification of 2-FDM and its phosphorylated metabolites from cell extracts.

Materials:

-

Cell culture and harvesting reagents

-

Methanol, acetonitrile, water (LC-MS grade)

-

Formic acid

-

2-FDM standard

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column

-

Centrifugal evaporator

Procedure:

-

Sample Preparation:

-

Culture and treat cells as required.

-

Harvest cells and quench metabolism rapidly by adding ice-cold 80% methanol.

-

Lyse cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant using a centrifugal evaporator.

-

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for HPLC injection (e.g., 50% methanol in water).

-

HPLC Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity. The exact gradient will need to be optimized for the specific column and metabolites of interest.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).

-

Column Temperature: Maintain at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Scan Mode: Full scan MS to identify parent ions and tandem MS (MS/MS) for fragmentation and structural elucidation.

-

Collision Energy: Optimize the collision energy for each metabolite to obtain characteristic fragment ions.

-

-

Data Analysis:

-

Identify 2-FDM and its metabolites by comparing their retention times and mass spectra to those of authentic standards (if available) or by predicting fragmentation patterns.

-

Quantify the metabolites by integrating the peak areas of their respective extracted ion chromatograms.

-

V. Conclusion and Future Perspectives

This compound is a valuable tool for probing cellular metabolism. Its uptake via glucose transporters and subsequent phosphorylation by hexokinase make it a sensitive marker of cellular metabolic activity. The potential for its further metabolism into glycoproteins opens up exciting avenues for investigating glycosylation pathways in health and disease. The continued development of advanced analytical techniques will further enhance our understanding of the intricate metabolic fate of 2-FDM and solidify its role in biomedical research and molecular imaging. As our knowledge of the nuances of 2-FDM metabolism grows, so too will its applications in the development of novel diagnostic and therapeutic strategies.

References

- 1. Characterization of a Mannose-6-Phosphate Isomerase from Thermus thermophilus and Increased l-Ribose Production by Its R142N Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 6. Phosphomannomutase 2 hyperinsulinemia: Recent advances of genetic pathogenesis, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinating the Sugar and the Nucleotide: Exploring Fluorination Within GDP-Mannose Probes Using Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

enzymatic incorporation of 2-deoxy-2-fluoro-D-mannopyranose

An In-depth Technical Guide to the Enzymatic Incorporation of 2-Deoxy-2-fluoro-D-mannopyranose

Executive Summary

Fluorinated carbohydrates are powerful tools in chemical biology and drug development, offering unique properties to probe and modulate complex biological systems. This compound (2F-Man), a synthetic analog of D-mannose, serves as a key example. When introduced to biological systems, it is not a passive bystander but is actively metabolized into a guanosine diphosphate (GDP)-activated sugar nucleotide, GDP-2-deoxy-2-fluoro-D-mannose (GDP-2F-Man). This activated form acts as a molecular mimic of GDP-D-mannose and its downstream product, GDP-L-fucose. Consequently, GDP-2F-Man can competitively inhibit a class of enzymes known as glycosyltransferases, particularly fucosyltransferases (FUTs). This guide provides a comprehensive technical overview of this process, from the initial metabolic activation of 2F-Man to its ultimate role as an inhibitor of glycan fucosylation. We will explore the underlying enzymatic mechanisms, provide detailed experimental protocols for its synthesis and evaluation, and discuss the implications for research and therapeutic development.

Introduction: The Significance of Fluorinated Glycans

Carbohydrates are fundamental to a vast array of biological processes, including cell-cell recognition, immune response, and signal transduction.[1] The precise structures of cell-surface glycans, orchestrated by glycosyltransferase enzymes, form a complex "glycocode" that dictates cellular behavior. Aberrations in this code, such as increased fucosylation, are hallmarks of various diseases, including cancer.[2][3][4]

The strategic replacement of a hydroxyl group with a fluorine atom in a monosaccharide creates a powerful molecular probe.[5][6] Fluorine's high electronegativity and small size minimally disturb the sugar's overall shape, allowing it to be recognized by native enzymes. However, the stability of the carbon-fluorine bond and its electronic effects can profoundly alter the substrate's reactivity, often converting it from a simple building block into a potent enzyme inhibitor.[7][8] this compound (2F-Man) is one such analog, designed to intercept the metabolic pathways of D-mannose and L-fucose, providing a means to modulate the fucosylation of glycoproteins and other glycoconjugates.

Metabolic Activation: The Gateway to Bioactivity

For 2F-Man to exert its biological effect, it must first be converted into an activated sugar nucleotide donor. In mammalian cells, this is accomplished via the "salvage pathway," a biochemical route that recycles free monosaccharides.[2][9] The native substrate, L-fucose, is converted to GDP-L-fucose in two enzymatic steps. 2F-Man, as an analog, hijacks this same machinery.

The key steps are:

-

Phosphorylation: A kinase, such as L-fucokinase, phosphorylates 2F-Man at the anomeric C1 position to generate 2-deoxy-2-fluoro-D-mannose-1-phosphate.

-

GDP-Activation: A pyrophosphorylase, like GDP-L-fucose pyrophosphorylase (GFPP), catalyzes the reaction between the mannose-1-phosphate analog and guanosine triphosphate (GTP) to yield the final activated product, GDP-2-deoxy-2-fluoro-D-mannose (GDP-2F-Man).[10]

This two-step conversion is critical; the resulting GDP-2F-Man is the actual bioactive molecule that interacts with downstream glycosyltransferases.

Enzymatic Incorporation and Inhibition of Fucosyltransferases

The primary targets of GDP-2F-Man are the fucosyltransferases (FUTs), a family of enzymes responsible for transferring L-fucose from GDP-L-fucose to acceptor glycans.[9] There are several types of FUTs, which create distinct linkages, such as the α1,6-linkage in core fucosylation (catalyzed by FUT8) or the α1,2/3/4-linkages in terminal fucosylation.[9]

GDP-2F-Man acts as a competitive inhibitor of these enzymes.[2][11] It binds to the FUT active site, competing with the natural substrate, GDP-L-fucose. The presence of the electron-withdrawing fluorine atom at the C2 position, adjacent to the anomeric center, is thought to destabilize the transition state of the glycosyl transfer reaction. This has two major consequences:

-

Competitive Inhibition: By occupying the enzyme's active site, GDP-2F-Man prevents the binding and transfer of natural L-fucose, thereby reducing the overall level of cellular fucosylation.[12][13]

-

Slow Substrate Behavior: In some cases, the enzyme may be able to catalyze the transfer of the 2-fluoro-mannose moiety to an acceptor, but at a dramatically reduced rate compared to the natural substrate.[11][12] This effectively sequesters the enzyme in a long-lived complex, further contributing to the inhibition.

Furthermore, the accumulation of GDP-2F-Man can exert feedback inhibition on the de novo pathway of GDP-L-fucose synthesis, which produces the donor substrate from GDP-D-mannose.[2][11] This dual-pronged inhibition makes 2F-Man a highly effective modulator of fucosylation.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of 2F-Man's effects.

Protocol 1: Chemoenzymatic Synthesis of GDP-2-deoxy-2-fluoro-D-mannose

This protocol is adapted from methodologies for synthesizing fluorinated GDP-mannose analogs and involves a chemical phosphorylation step followed by enzymatic activation.[10]

Materials:

-

This compound (2F-Man)

-

Trimethyl phosphate

-

Phosphorus oxychloride (POCl₃), cooled to 0°C

-

Guanosine triphosphate (GTP)

-

Recombinant GDP-mannose pyrophosphorylase (e.g., SeGDP-Man-PP)[10]

-

HEPES buffer (50 mM, pH 7.5)

-

MgCl₂

-

Tributylamine

-

Anion exchange chromatography column (e.g., DEAE-Sepharose)

Procedure:

-

Chemical Phosphorylation: a. Dissolve 2F-Man in trimethyl phosphate at 0°C. b. Add cooled POCl₃ dropwise to the solution while stirring. c. Allow the reaction to proceed for 2-4 hours at 0°C, monitoring by TLC or LC-MS. d. Quench the reaction by slowly adding ice-cold saturated NaHCO₃ solution until the pH is neutral. e. Purify the resulting 2-deoxy-2-fluoro-D-mannose-1-phosphate by anion exchange chromatography.

-

Enzymatic GDP-Activation: a. Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1.2 equivalents of GTP, and the purified 2F-Man-1-phosphate. b. Initiate the reaction by adding a catalytic amount of GDP-mannose pyrophosphorylase (e.g., 0.5 mg/mL).[10] c. Incubate the reaction at 37°C for 16-24 hours. Monitor conversion to GDP-2F-Man by HPLC. d. Purify the final product, GDP-2F-Man, using anion exchange chromatography, eluting with a triethylammonium bicarbonate (TEAB) gradient. e. Lyophilize the collected fractions to obtain pure GDP-2F-Man. Confirm identity and purity via NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Fucosyltransferase Inhibition Assay

This assay measures the inhibitory potential of GDP-2F-Man against a specific fucosyltransferase, such as FUT8.

Materials:

-

Purified GDP-2F-Man

-

GDP-L-fucose (natural substrate)

-

Recombinant human FUT8

-

Acceptor substrate (e.g., a fluorescently-labeled N-glycan)

-

Reaction buffer (e.g., 100 mM MES, pH 6.5, 25 mM MnCl₂)

-

HPLC or capillary electrophoresis system for product analysis

Procedure:

-

Prepare Reactions: Set up a series of reactions in microcentrifuge tubes. Each reaction should contain the reaction buffer, a fixed concentration of FUT8, and a fixed concentration of the acceptor substrate.

-

Vary Substrates:

-

Control: Add a fixed concentration of GDP-L-fucose.

-

Inhibition: Add the same concentration of GDP-L-fucose plus varying concentrations of GDP-2F-Man (e.g., 0.5x, 1x, 5x, 10x the concentration of GDP-L-fucose).

-

Blank: No enzyme control.

-

-

Incubation: Incubate all reactions at 37°C for a set period (e.g., 60 minutes) where the control reaction proceeds to ~20-30% completion.

-

Quenching: Stop the reactions by adding cold EDTA or by heat inactivation.

-

Analysis: Analyze the formation of the fucosylated product by HPLC or another suitable method.

-

Data Interpretation: Calculate the rate of product formation in each reaction. Plot the enzyme activity against the concentration of the inhibitor to determine the inhibitory constant (Kᵢ).

Protocol 3: Cellular Fucosylation Inhibition Assay

This protocol assesses the ability of 2F-Man to reduce overall cell-surface fucosylation in a cell culture model. Peracetylated 2F-Man is often used to improve cell permeability.

Materials:

-

Peracetylated 2-deoxy-2-fluoro-D-mannose

-

Mammalian cell line (e.g., HeLa or THP-1)

-

Cell culture medium and supplements

-

FITC- or PE-conjugated Aleuria aurantia lectin (AAL) or Lens culinaris agglutinin (LCA), which bind to fucose residues.

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of peracetylated 2F-Man (e.g., 1 µM to 200 µM) or a DMSO vehicle control. Culture for 48-72 hours to allow for glycan turnover.

-

Harvesting and Staining: a. Harvest the cells and wash with PBS containing 1% BSA. b. Incubate the cells with a fluorescently-conjugated fucose-binding lectin (e.g., AAL-FITC) for 30-60 minutes on ice, protected from light. c. Wash the cells again to remove unbound lectin.

-

Flow Cytometry: Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the lectin staining.

-

Analysis: Normalize the MFI of the treated cells to the DMSO control. Plot the percentage of fucosylation against the concentration of 2F-Man to determine the EC₅₀ value for fucosylation inhibition.[3]

Data Presentation and Interpretation

The efficacy of fluorinated sugar analogs is often quantified by comparing their kinetic parameters with those of the natural substrates.

| Compound | Enzyme | Kₘ (µM) | Kᵢ (µM) | Activity Note | Reference |

| GDP-L-Fucose | α1,3-FUT V | ~5-15 | N/A | Natural Substrate | [2][13] |

| GDP-2-deoxy-2-fluoro-L-fucose | α1,3-FUT V | N/A | 4.2 | Competitive Inhibitor | [2][13] |

| GDP-2-deoxy-2-fluoro-L-fucose | FUT3, 5, 6, 7 | N/A | 4–38 | Competitive Inhibitor | [2] |

| UDP-Galactose (UDP-Galp) | UDP-Galp Mutase | 600 | N/A | Natural Substrate | [14] |

| UDP-2-deoxy-2-fluoro-D-galactose | UDP-Galp Mutase | 200 | N/A | Slow Substrate (kcat ~0.02/min vs 1364/min for natural) | [14] |

Note: Data for 2-deoxy-2-fluoro-D-mannose analogs may vary, but the values for the closely related L-fucose and D-galactose analogs provide a strong predictive framework for its behavior as a competitive inhibitor and potential slow substrate.

Conclusion and Future Directions

The represents a sophisticated strategy for modulating cellular glycosylation. By leveraging the cell's own metabolic machinery, this simple fluorinated sugar is converted into a potent, targeted inhibitor of fucosyltransferases. This approach has significant implications for both basic research and therapeutic development. As a research tool, 2F-Man allows for the systematic study of the roles of fucosylation in health and disease. Therapeutically, given that aberrant fucosylation is a key driver in cancer progression and inflammation, inhibitors derived from this scaffold hold promise as a novel class of drugs. Future work will likely focus on optimizing the delivery and potency of such inhibitors and exploring their efficacy in preclinical disease models.

References

- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enzymatic glycosylation involving fluorinated carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic glycosylation involving fluorinated carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinating the Sugar and the Nucleotide: Exploring Fluorination Within GDP-Mannose Probes Using Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]

A Technical Guide to the Therapeutic and Diagnostic Applications of 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM)

Foreword

In the landscape of molecular probes and therapeutic agents, fluorinated carbohydrates represent a class of molecules with profound potential. The strategic replacement of a hydroxyl group with a fluorine atom imparts unique biochemical properties, minimally altering the steric profile while significantly modulating electronic characteristics and metabolic fate. This guide focuses on one such molecule: 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM), a mannose analog that has emerged as a versatile tool in oncology, virology, and metabolic research. This document provides an in-depth exploration of the core mechanisms, validated applications, and experimental frameworks for leveraging 2-FDM, intended for researchers, clinicians, and professionals in drug development.

Section 1: The Dichotomous Metabolism of 2-FDM: The Mechanistic Core

The utility of 2-FDM stems from its ability to enter and be processed by cellular carbohydrate metabolic pathways, where the C2-fluorine substitution dictates its ultimate biological effect. Upon cellular uptake, 2-FDM is directed down two primary, competing pathways which form the basis of its applications.

1.1 Pathway A: Phosphorylation and Metabolic Trapping

Similar to glucose and mannose, 2-FDM is recognized and transported into the cell, likely via glucose transporters (GLUTs). Inside the cell, it serves as a substrate for hexokinase, which phosphorylates it to produce 2-deoxy-2-fluoro-D-mannose-6-phosphate (2-FDM-6-P). The introduction of the phosphate group imparts a negative charge, preventing the molecule from exiting the cell through the GLUT transporters. Unlike glucose-6-phosphate, the fluorine at the C2 position prevents its isomerization and further metabolism through glycolysis. This intracellular accumulation, or "metabolic trapping," is the foundational principle for its use as an imaging agent.

1.2 Pathway B: Aberrant Glycosylation Precursor Synthesis

Alternatively, 2-FDM can be converted into a fraudulent precursor for N-linked glycosylation. The cell's machinery can metabolize 2-FDM into guanosine diphosphate-2-deoxy-2-fluoro-D-mannose (GDP-2-FDM). This analog then competes with the natural substrate, GDP-mannose. Its incorporation into the growing dolichol-pyrophosphate-oligosaccharide chain disrupts the normal synthesis of the lipid-linked oligosaccharide precursor required for N-glycosylation. This inhibition of protein glycosylation is a potent mechanism for antiviral and potentially anticancer activity, as many viral envelope proteins and cellular growth factor receptors depend on proper glycosylation for their function.

Caption: Competing metabolic pathways of 2-FDM within the cell.

Section 2: Application in Oncological Imaging with Positron Emission Tomography (PET)

The enhanced glucose metabolism of malignant cells, known as the Warburg effect, is a cornerstone of modern oncological imaging. The glucose analog 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is the most widely used PET radiotracer for detecting and staging cancer. However, its high uptake in normal brain tissue complicates the diagnosis of brain tumors.

2.1 Rationale for ¹⁸F-FDM in Neuro-Oncology

[¹⁸F]-labeled 2-FDM ([¹⁸F]FDM) has emerged as a compelling alternative to [¹⁸F]FDG. Preclinical and clinical studies have demonstrated that [¹⁸F]FDM accumulates in tumors to a similar extent as [¹⁸F]FDG. Crucially, the uptake of [¹⁸F]FDM in the brain is approximately 30% lower than that of [¹⁸F]FDG, leading to higher contrast tumor images and a significant diagnostic advantage for brain malignancies. This differential uptake is attributed to variations in transport and metabolism of the mannose analog compared to the glucose analog in healthy brain tissue versus tumor tissue.

2.2 Comparative Biodistribution Data

The in vivo performance of [¹⁸F]FDM has been validated in animal models. The data clearly illustrates the advantageous biodistribution profile for neuro-oncology.

| Radiotracer | Mean Tumor Uptake (%ID/g ± SD) | Mean Brain Uptake (%ID/g ± SD) | Tumor-to-Brain Ratio |

| [¹⁸F]FDM | 2.17 ± 0.32 | 1.42 ± 0.10 | 1.53 |

| [¹⁸F]FDG | 2.40 ± 0.30 | 2.63 ± 0.26 | 0.91 |

| Data synthesized from studies in AH109A tumor-bearing rats at 60 min post-injection. |

2.3 Experimental Protocol: Radiosynthesis of [¹⁸F]FDM

The production of [¹⁸F]FDM for PET imaging is a critical, multi-step process. The causality behind this specific protocol choice is the need for high radiochemical yield and purity within a short timeframe due to the 110-minute half-life of Fluorine-18. A nucleophilic substitution (SN2) reaction is preferred for its efficiency.

Objective: To synthesize [¹⁸F]FDM with high purity and radiochemical yield.

Materials:

-

Precursor: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate)

-

[¹⁸F]Fluoride (produced via cyclotron)

-

Kryptofix 2.2.2 (K222)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Sterile water for injection

-

C18 Sep-Pak cartridge

-

Alumina N Sep-Pak cartridge

-

HPLC system with a reverse-phase column

Methodology:

-

[¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange column. It is then eluted into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water. The solvent is evaporated to dryness to form the reactive, anhydrous [¹⁸F]KF/K222 complex.

-

Nucleophilic Fluorination: The mannose triflate precursor, dissolved in anhydrous acetonitrile, is added to the reaction vessel containing the dried [¹⁸F]KF/K222 complex. The reaction mixture is heated (e.g., at 85°C for 10-15 minutes) to facilitate the SN2 displacement of the triflate group by [¹⁸F]fluoride.

-

Hydrolysis (Deprotection): After fluorination, the acetyl protecting groups are removed by acid hydrolysis. A solution of HCl is added to the vessel, and the mixture is heated (e.g., at 100°C for 15-20 minutes).

-